Partial Agonism and AR Binding Affinity of TFM-4AS-1 vs. Cl-4AS-1 and DHT
In a direct head-to-head comparison using an MMTV-luciferase transactivation assay in AR+ MDA-MB-453 cells, TFM-4AS-1 was confirmed as a partial agonist with a maximal efficacy (Emax) of 55% relative to the full agonist R1881 (1 nM), whereas its close structural analog Cl-4AS-1 achieved a full agonist response comparable to DHT [1]. TFM-4AS-1 exhibits an IC50 of 38 nM for AR binding, demonstrating high potency [1].
| Evidence Dimension | AR Partial Agonism Efficacy (Emax) |
|---|---|
| Target Compound Data | 55% of maximal response relative to 1 nM R1881 |
| Comparator Or Baseline | Cl-4AS-1 (full agonist, efficacy ~100%) and R1881 (1 nM, baseline) |
| Quantified Difference | 45% reduction in maximal efficacy compared to full agonist Cl-4AS-1 |
| Conditions | MMTV-luciferase transactivation assay in AR+ MDA-MB-453 cells |
Why This Matters
This partial agonism profile is the mechanistic basis for the compound's tissue selectivity and reduced side-effect profile, differentiating it from full agonists for anabolic applications.
- [1] Schmidt, A., Harada, S. I., Kimmel, D. B., Bai, C., Chen, F., Rutledge, S. J., ... & Ray, W. J. (2009). Identification of anabolic selective androgen receptor modulators with reduced activities in reproductive tissues and sebaceous glands. Journal of Biological Chemistry, 284(52), 36367-36376. View Source
